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Executive Summary
AZD3147 is a highly potent and selective, orally bioavailable dual inhibitor of the mechanistic

target of rapamycin (mTOR) complexes, mTORC1 and mTORC2.[1][2][3] Developed by

AstraZeneca, this compound emerged from a focused lead optimization campaign aimed at

improving cellular potency, aqueous solubility, and metabolic stability of a novel series of urea-

containing morpholinopyrimidines.[4] Its mechanism of action, involving the direct inhibition of

both mTOR complexes, offers a potential therapeutic advantage over earlier generations of

mTOR inhibitors, such as rapalogs, by more comprehensively blocking the PI3K/AKT/mTOR

signaling pathway. This document provides a detailed overview of the discovery, preclinical

profile, and development of AZD3147, based on publicly available data.

Discovery and Lead Optimization
The discovery of AZD3147 began with a high-throughput screening effort that identified a novel

series of urea-containing morpholinopyrimidine compounds as dual inhibitors of mTORC1 and

mTORC2.[4] The subsequent lead optimization program focused on enhancing key drug-like

properties. Through a combination of empirical structure-activity relationship (SAR) studies and

predictive modeling, researchers at AstraZeneca systematically modified the initial hits to

improve cellular potency, increase aqueous solubility, and enhance stability in human

hepatocytes.[4] This iterative process ultimately led to the identification of AZD3147 as a
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clinical candidate with a promising balance of potency, selectivity, and pharmacokinetic

properties.[4]

Mechanism of Action: Dual Inhibition of mTORC1
and mTORC2
AZD3147 functions as an ATP-competitive inhibitor of the mTOR kinase domain, effectively

blocking the activity of both mTORC1 and mTORC2 complexes.[2][5] This dual inhibition is a

key feature of AZD3147. While first-generation mTOR inhibitors (rapalogs) only allosterically

inhibit mTORC1, AZD3147's direct inhibition of the kinase activity of both complexes leads to a

more complete shutdown of mTOR signaling. This includes the inhibition of mTORC1-mediated

phosphorylation of downstream effectors like S6K and 4E-BP1, which are crucial for protein

synthesis and cell growth, as well as the inhibition of mTORC2-mediated phosphorylation of Akt

at Ser473, a key step in the activation of the pro-survival PI3K/Akt pathway.
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Caption: Simplified mTOR signaling pathway showing inhibition by AZD3147.
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Quantitative Data
The following tables summarize the available in vitro potency, selectivity, and pharmacokinetic

data for AZD3147.

Table 1: In Vitro Potency of AZD3147[1][2][3][5]

Target IC50 (nM) Cell Line

mTOR 1.5 Enzyme Assay

mTORC1 40.7 MDA-MB-468

mTORC2 5.75 MDA-MB-468

Kelly (Neuroblastoma) 0.88 Cell Viability

IMR-32 (Neuroblastoma) 662.4 Cell Viability

Table 2: Selectivity Profile of AZD3147[2][5]

Kinase IC50 (nM)
Fold Selectivity (vs.
mTOR)

mTOR 1.5 1

PI3Kα 912 >600

PI3Kβ 5,495 >3600

PI3Kδ 9,333 >6200

PI3Kγ 6,310 >4200

Table 3: Preclinical Pharmacokinetic Parameters of AZD3147[1]
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Parameter Value Species

Vss (L/kg) 2.3 Rat

t1/2 (h) 0.9 Rat

F% 61 Rat

Vss (L/kg) 2.2 Dog

t1/2 (h) 1.9 Dog

F% 73 Dog

Note: The specific experimental conditions for the pharmacokinetic studies are not detailed in

the available sources.

Experimental Protocols
Due to the unavailability of the full primary publication, detailed experimental protocols cannot

be provided. The following are generalized methodologies likely employed in the discovery and

characterization of AZD3147, based on standard practices in the field.

mTOR Kinase Inhibition Assay (Biochemical)
Principle: To measure the direct inhibitory effect of AZD3147 on the kinase activity of purified

mTOR enzyme.

General Procedure:

Recombinant human mTOR enzyme is incubated with a specific substrate (e.g., a peptide

substrate) and ATP in a suitable buffer system.

AZD3147 at various concentrations is added to the reaction mixture.

The reaction is allowed to proceed for a defined period at a controlled temperature.

The extent of substrate phosphorylation is quantified, typically using methods like

radiometric assays (incorporation of ³²P-ATP), fluorescence-based assays (e.g.,

LanthaScreen™), or luminescence-based assays (e.g., Kinase-Glo®).
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IC50 values are calculated by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration.

Cellular mTORC1/mTORC2 Inhibition Assays
Principle: To assess the ability of AZD3147 to inhibit the activity of mTORC1 and mTORC2 in

a cellular context by measuring the phosphorylation of downstream substrates.

General Procedure:

Cancer cell lines (e.g., MDA-MB-468) are cultured under standard conditions.

Cells are treated with a range of concentrations of AZD3147 for a specified duration.

Cells are lysed, and protein concentrations are determined.

Western blotting is performed using antibodies specific for the phosphorylated and total

forms of mTORC1 substrates (e.g., phospho-S6 ribosomal protein, phospho-4E-BP1) and

mTORC2 substrates (e.g., phospho-Akt Ser473).

The band intensities are quantified to determine the concentration-dependent inhibition of

substrate phosphorylation.

Cell Viability/Proliferation Assay
Principle: To evaluate the effect of AZD3147 on the growth and survival of cancer cell lines.

General Procedure:

Cells are seeded in 96-well plates and allowed to adhere overnight.

Cells are treated with serial dilutions of AZD3147 for a prolonged period (e.g., 72 hours).

Cell viability is assessed using colorimetric (e.g., MTT, MTS) or luminescence-based (e.g.,

CellTiter-Glo®) assays.

IC50 values are determined by fitting the dose-response data to a sigmoidal curve.
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In Vivo Pharmacokinetic Studies
Principle: To determine the absorption, distribution, metabolism, and excretion (ADME)

properties of AZD3147 in animal models.

General Procedure:

AZD3147 is administered to animals (e.g., rats, dogs) via intravenous and oral routes at a

defined dose.

Blood samples are collected at various time points post-administration.

The concentration of AZD3147 in plasma is quantified using a validated analytical method,

such as liquid chromatography-mass spectrometry (LC-MS/MS).

Pharmacokinetic parameters (e.g., half-life, volume of distribution, bioavailability) are

calculated using non-compartmental analysis.
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Caption: Generalized workflow for the discovery and development of AZD3147.

Preclinical Development and Future Directions
The available data indicates that AZD3147 possesses physicochemical and pharmacokinetic

properties suitable for a potential clinical candidate.[4] Its high potency, selectivity, and oral

bioavailability in preclinical species suggest a favorable profile for further development.[1][2]

However, detailed in vivo efficacy studies in various cancer models and comprehensive

toxicology data are not publicly available. The progression of AZD3147 into clinical trials has

not been widely reported in the public domain. Further investigation would be required to

ascertain its current developmental status. The dual inhibition of mTORC1 and mTORC2

remains a promising strategy in oncology, and compounds like AZD3147 represent a significant

advancement in the pursuit of more effective targeted therapies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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